N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
Molecular Formula |
C14H10BrCl2NO2 |
|---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H10BrCl2NO2/c15-9-2-1-3-11(6-9)18-14(19)8-20-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
InChI Key |
VILGWMCHSWBXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2,4-Dichlorophenoxy)acetic Acid
The 2,4-dichlorophenoxy segment is typically prepared via chlorination of phenoxyacetic acid. A patented method (CN104447290A) outlines the following steps:
-
Phenoxyacetic Acid Formation :
-
Chloroacetic acid reacts with sodium hydroxide and phenol under basic conditions (pH 11) at 100°C.
-
Acidification with HCl precipitates phenoxyacetic acid (yield: ~96%).
-
-
Chlorination :
-
Phenoxyacetic acid is dissolved in acetic acid/water (4:1) with iron phthalocyanine (0.1 mol%).
-
Chlorine gas is introduced at 75°C for 35–50 minutes, yielding 2,4-dichlorophenoxyacetic acid (purity: 98.5–99.8%, yield: 98.6%).
-
Key Optimization :
Amide Coupling with 3-Bromoaniline
The final acetamide bond is formed via two primary methods:
Method A: Acid Chloride Intermediate
-
Acid Chloride Formation :
-
Coupling with 3-Bromoaniline :
Method B: Carbodiimide-Mediated Coupling
-
EDC/HOBt System :
-
2-(2,4-Dichlorophenoxy)acetic acid, 3-bromoaniline, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are stirred in DCM at 0°C.
-
Hydroxybenzotriazole (HOBt) is often added to suppress racemization.
-
Workup involves extraction with NaHCO₃ and brine, followed by recrystallization (yield: 65–85%).
-
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent and Temperature
Catalysts and Additives
-
Iron phthalocyanine : Enhances chlorination regioselectivity (>98% 2,4-dichloro product).
-
Triethylamine : Scavenges HCl in Method A, improving amine reactivity.
Purification and Characterization
Chromatography
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative and an amine. The reaction is influenced by the electron-withdrawing bromine and chlorine substituents, which stabilize the transition state and accelerate hydrolysis.
Key Features
-
Reaction Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous media.
-
Products :
-
Acidic hydrolysis: 2-(2,4-dichlorophenoxy)acetic acid and 3-bromoaniline.
-
Basic hydrolysis: Sodium salt of 2-(2,4-dichlorophenoxy)acetic acid and 3-bromoaniline.
-
| Parameter | Acidic Conditions | Basic Conditions |
|---|---|---|
| Reagents | HCl, H₂O | NaOH, H₂O |
| Catalyst | None | None |
| Temperature | Elevated (e.g., reflux) | Elevated (e.g., reflux) |
| Stability | Faster due to EWG effect | Faster due to EWG effect |
Hydrolysis of the Phenoxy Ether Group
The 2,4-dichlorophenoxy group, an aryl ether, undergoes hydrolysis under harsh acidic or basic conditions to produce 2,4-dichlorophenol and the corresponding amide derivative. The electron-withdrawing chlorine atoms enhance the leaving group ability of the phenoxy group.
Key Features
-
Reaction Conditions : Concentrated H₂SO₄ or KOH in aqueous media.
-
Products :
-
Acidic hydrolysis: 2,4-dichlorophenol and N-(3-bromophenyl)acetamide.
-
Basic hydrolysis: Potassium 2,4-dichlorophenoxide and N-(3-bromophenyl)acetamide.
-
| Parameter | Acidic Conditions | Basic Conditions |
|---|---|---|
| Reagents | H₂SO₄, H₂O | KOH, H₂O |
| Catalyst | None | None |
| Temperature | High (e.g., reflux) | High (e.g., reflux) |
| Reactivity | Enhanced by Cl substituents | Enhanced by Cl substituents |
Nucleophilic Substitution Reactions
The bromine substituent on the phenyl ring can participate in nucleophilic aromatic substitution (NAS) under specific conditions:
-
Activation : The bromine atom is ortho/para to electron-withdrawing groups (e.g., Cl), but without strong activating groups (e.g., -NH₂), NAS is unlikely under mild conditions.
-
Conditions : High temperatures, polar aprotic solvents (e.g., DMF), and strong nucleophiles (e.g., NH₃, CN⁻).
-
Products : Substituted phenyl derivatives (e.g., aniline derivatives).
Intramolecular Interactions
The amide proton can form hydrogen bonds with the phenoxy oxygen, stabilizing the molecule and potentially influencing reaction kinetics. This interaction is evident in similar compounds with nitro groups, where hydrogen bonding affects reactivity .
Oxidation and Reduction
While the compound lacks typical oxidation/reduction sites (e.g., alkyl chains), the carbonyl group may undergo reduction under harsh conditions (e.g., LiAlH₄), yielding an alcohol derivative. Oxidation of the amide is less likely due to its stability.
Biological Interactions
The compound’s reactivity in biological systems (e.g., enzyme inhibition) is influenced by its structural features. For example, the 2,4-dichlorophenoxy group may interact with hydrophobic pockets in proteins, while the bromine substituent could engage in halogen bonding .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide and its derivatives. The compound has been evaluated against various pathogens, demonstrating effectiveness particularly against Gram-positive bacteria.
Study Overview
- A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. Among these, compounds with halogenated substituents, including N-(3-bromophenyl)-2-chloroacetamide, showed promising activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) due to their high lipophilicity, which facilitates cellular penetration .
Key Findings
- Effective against:
- Gram-positive bacteria (S. aureus, MRSA)
- Moderate activity against yeast (Candida albicans)
- Structure-activity relationship indicated that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis.
Research Insights
- A study on thiazole derivatives similar to this compound revealed promising anticancer activity against human breast adenocarcinoma cell lines (MCF7). Compounds were evaluated using the Sulforhodamine B assay, with some derivatives showing significant cytotoxicity .
- Another investigation into 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs indicated that these compounds exhibited notable anticancer effects across various cancer cell lines, suggesting a potential mechanism involving apoptosis induction .
Case Studies
- In vitro studies demonstrated that derivatives could inhibit growth in cancer cell lines at specific concentrations.
- Molecular docking studies provided insights into the binding interactions between these compounds and target proteins involved in cancer progression.
Antimicrobial Mechanism
- The antimicrobial activity is likely attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of bromine enhances lipophilicity, facilitating better membrane penetration .
Anticancer Mechanism
- The anticancer effects may involve the induction of apoptosis through various pathways, including the modulation of signaling cascades that regulate cell survival and proliferation. The structural features of the compound may enhance binding affinity to cancer-related targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural Analogues with Substituted Phenyl Groups
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-Dichlorophenoxy)acetamide (6a)
- Structure : Features a methylenedioxybenzyl group instead of 3-bromophenyl.
- Synthesis: Prepared via condensation of 2-(2,4-dichlorophenoxy)acetic acid with piperonylamine (53% yield) .
- Properties : White solid (mp 117–119°C, Rf 0.58 in 1:1 hexane:EtOAc).
2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)acetamide (Compound 533)
- Structure : Substitutes 3-bromophenyl with a 4-methylpyridin-2-yl group.
- Activity: Acts as a synthetic auxin agonist, mimicking 2,4-dichlorophenoxyacetic acid (2,4-D) in plant growth regulation .
- Key Difference : The pyridine ring introduces basicity, which may influence solubility and receptor binding compared to the neutral bromophenyl group.
Analogs with Thioureido and Aryl Modifications
A series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h) were synthesized with varying arylthiourea groups :
| Compound | Substituent (Aryl Group) | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|---|
| 7a | 2,4-Dimethylphenyl | 58 | 171–173 | 0.28 |
| 7d | 4-Acetamidophenyl | 58 | 171–173 | 0.28 |
| 7g | 4-Bromophenyl | 72 | 186–188 | 0.75 |
| 7h | Naphthalen-1-yl | 64 | 205–207 | 0.69 |
- Key Findings :
- The 4-bromophenyl analog (7g) exhibited the highest yield (72%) and Rf value (0.75), suggesting improved synthetic accessibility and polarity compared to the target compound.
- The naphthalen-1-yl derivative (7h) showed the highest melting point (205–207°C), indicating enhanced crystallinity due to aromatic stacking .
Analogs with Altered Linker Groups
N-(3-Bromophenyl)-2-[(2,4-Dichlorophenyl)amino]acetamide
- Structure: Replaces the phenoxy group with an amino linker.
- Molecular Weight : 374.06 g/mol (vs. 373.06 g/mol for the target compound).
- Key Difference: The amino linker may facilitate hydrogen bonding with biological targets, contrasting with the ether linkage’s rigidity .
N-(Cyclohexylmethyl)-2-(2,4-Dichlorophenoxy)acetamide
Biological Activity
N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties. The compound's structure-activity relationship (SAR) is also discussed to elucidate how modifications influence its efficacy.
Chemical Structure
This compound features a brominated phenyl ring and a dichlorophenoxy group, which are critical for its biological function. The chemical formula is .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that chloroacetamides with various substituents on the phenyl ring showed effectiveness against both Gram-positive and Gram-negative bacteria:
| Compound Type | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |
|---|---|---|
| N-(3-bromophenyl) chloroacetamide | High (e.g., Staphylococcus aureus, MRSA) | Moderate (e.g., Escherichia coli) |
| N-(4-chlorophenyl) chloroacetamide | High | Low |
The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans .
Antitumor Activity
This compound has shown potential as an antitumor agent. In vitro studies have indicated that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines.
- Mechanism of Action : SAR studies suggest that the presence of electron-withdrawing groups enhances cytotoxicity by improving binding affinity to target proteins involved in cell cycle regulation .
Anti-inflammatory Properties
The compound's anti-inflammatory activity is attributed to its ability to inhibit the COX-2 enzyme selectively. Recent molecular docking studies revealed that this compound forms stable interactions within the COX-2 active site, leading to effective inhibition:
| Binding Interaction | Distance (Å) |
|---|---|
| H-bond with Arg 120 | 3.0 |
| H-bond with Tyr 155 | 3.2 |
These interactions are crucial for the compound's potential use in treating inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed several N-substituted phenyl chloroacetamides against standard antibiotics. The results indicated that this compound outperformed several conventional antibiotics in terms of biofilm inhibition at a concentration of 100 μg/100 μL .
- Antitumor Activity : In another study, derivatives of this compound were tested against various cancer cell lines (e.g., A-431). The findings demonstrated significant growth inhibition correlating with structural modifications .
Q & A
Q. What are the typical synthetic routes for preparing N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide?
The compound is synthesized via coupling reactions between 2-(2,4-dichlorophenoxy)acetic acid derivatives and substituted anilines. A common method involves converting the carboxylic acid to its acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with 3-bromoaniline in the presence of a base like triethylamine. Purification is achieved via column chromatography (Rf values: 0.29–0.70 in hexane/EtOAc systems) and recrystallization, yielding products with melting points typically between 90–120°C .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., aromatic proton shifts at δ 7.36–6.63 ppm for dichlorophenoxy groups) .
- Mass Spectrometry (MS) : Exact mass determination (e.g., m/z 354.0 for [M+H]) validates molecular formula .
- Thin-Layer Chromatography (TLC) : Rf values monitor reaction progress .
- Melting Point Analysis : Consistency with literature values (e.g., 100–106°C) ensures purity .
Q. How can researchers optimize purification for high yields?
- Use gradient elution in column chromatography (e.g., hexane:EtOAc ratios from 2:1 to 1:2) to resolve polar byproducts .
- Recrystallization from toluene or dichloromethane/hexane mixtures improves crystallinity .
- Monitor reaction completion via TLC to minimize side products .
Advanced Research Questions
Q. What structural modifications enhance biological activity in phenoxyacetamide derivatives?
Structure-activity relationship (SAR) studies reveal:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring increase enzyme inhibition potency. For example, 3-bromo substitution improves hydrophobic interactions in binding pockets .
- Chain Flexibility : Extending the acetamide side chain (e.g., pentanamide vs. propanamide) can alter binding kinetics. Derivatives with methylene bridges show 2–3x higher activity in Pseudomonas inhibition assays .
- Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit divergent bioactivity. Chiral HPLC separates enantiomers for individual testing .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
- Enzyme Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AFC for caspases) to measure inhibition kinetics. IC values are derived from dose-response curves .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., caspase-7) to identify binding sites. For example, the dichlorophenoxy group may occupy hydrophobic pockets critical for allosteric regulation .
- Molecular Dynamics Simulations : Model ligand-protein interactions to predict binding free energies and optimize derivatives .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities?
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for sensitivity down to 0.1% impurities .
- LC-MS/MS : Detect degradation products (e.g., hydrolyzed acetamides) with high specificity .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting stability .
Q. How can computational tools guide the design of novel analogs?
- Quantitative SAR (QSAR) Models : Train models on datasets of IC values and molecular descriptors (e.g., logP, polar surface area) to predict activity .
- Docking Studies : Use software like AutoDock Vina to screen virtual libraries for analogs with improved binding to targets like COX-2 .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
